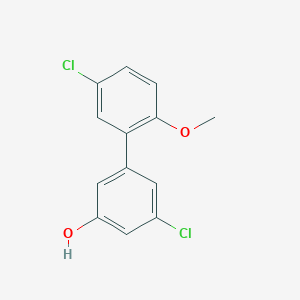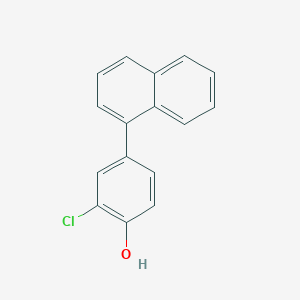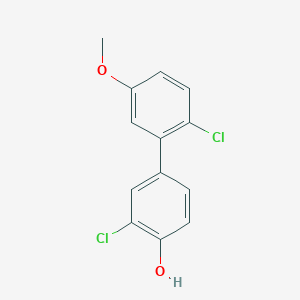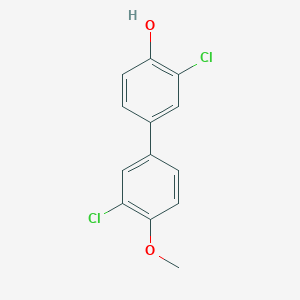
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% (3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow solid, with a melting point of 60-62°C and a boiling point of 304°C. 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is often used as a reagent in synthetic organic chemistry, and it has been used in various industrial processes, such as the production of dyes, pharmaceuticals, and pesticides.
Mechanism of Action
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a chlorinated phenolic compound, and its mechanism of action is based on its ability to react with other molecules. In particular, it can react with hydroxyl groups to form ethers, esters, and amides. Additionally, it can react with amines to form amides and quaternary ammonium salts.
Biochemical and Physiological Effects
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and hexokinase.
Advantages and Limitations for Lab Experiments
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a useful reagent for a variety of laboratory experiments. It is relatively stable, and it has a low vapor pressure, which makes it easy to handle and store. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be toxic if it is handled incorrectly, and it should only be used in a well-ventilated area.
Future Directions
There are a variety of potential future directions for research involving 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%. For example, further research could be conducted to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential environmental effects of this compound. Finally, further research could be conducted to investigate the potential industrial applications of this compound, such as its use in the production of dyes, pharmaceuticals, and pesticides.
Synthesis Methods
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be synthesized by reacting 5-chloro-2-methoxyphenol with chlorine in the presence of sulfuric acid. In this reaction, the chlorine reacts with the phenol to form a chlorinated phenol. The reaction is typically conducted at a temperature of approximately 60°C and a pressure of approximately 100 psi. The reaction is typically complete after about 30 minutes.
Scientific Research Applications
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polyamides, and polyesters. Additionally, it has been used in the synthesis of a variety of other compounds, such as antioxidants and corrosion inhibitors.
properties
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-9(14)7-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSWZARHIUZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686082 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261908-67-1 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)



![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)


